BenchChemオンラインストアへようこそ!

Dids

c-Met kinase inhibition receptor tyrosine kinase cancer therapeutics

Procure DIDS for studies demanding irreversible, covalent anion exchanger 1 (AE1/Band 3) blockade. Unlike SITS, DNDS, or DBDS, DIDS contains two reactive isothiocyanate groups, enabling a two-phase inhibition profile—rapid reversible binding followed by covalent modification—achieving a Ki of 35 nM. This unique structure ensures complete, sustained target engagement in erythrocyte anion transport assays, c-Met cancer signaling (IC50 1–2 μM), neuroprotection models, and chloride channel pharmacology. Prepare fresh in 0.1 M KHCO₃ or DMSO; aqueous solutions are unstable.

Molecular Formula C16H10N2O6S4
Molecular Weight 454.5 g/mol
CAS No. 53005-05-3
Cat. No. B1670509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDids
CAS53005-05-3
Synonyms4,4'-Diisothiocyano-2,2'-Stilbene Disulfonic Acid
4,4'-Diisothiocyanostilbene-2,2'-Disulfonic Acid
DIDS
Molecular FormulaC16H10N2O6S4
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O
InChIInChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24)
InChIKeyYSCNMFDFYJUPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Buy DIDS CAS 53005-05-3: A Covalent Anion Exchange Inhibitor with Multi-Target Pharmacological Differentiation


4,4′-Diisothiocyanostilbene-2,2′-disulfonic acid (DIDS, CAS 53005-05-3) is a bifunctional stilbene disulfonate compound characterized by two reactive isothiocyanate (-N=C=S) groups capable of forming covalent adducts with target proteins [1]. It functions primarily as an irreversible inhibitor of anion exchanger 1 (AE1/Band 3) and serves as a pharmacological tool for studying chloride-bicarbonate exchange, chloride channels, and an expanding portfolio of non-canonical targets including c-Met, RAD51, and VDAC1 [2][3]. Unlike mono-isothiocyanate stilbenes or non-covalent disulfonates, DIDS exhibits a two-phase inhibition profile (reversible binding followed by covalent modification) that confers distinct kinetic and selectivity advantages in experimental systems [1].

DIDS Procurement: Why SITS, DNDS, and Other Stilbene Disulfonates Cannot Substitute


Generic substitution among stilbene disulfonate analogs is precluded by structural determinants that dictate both binding kinetics and target selectivity. DIDS possesses two reactive isothiocyanate (-N=C=S) groups, enabling irreversible covalent modification of lysine residues within anion transport sites—a property not shared by SITS (one isothiocyanate, one acetamido group), DNDS (zero isothiocyanate groups, fully reversible binding), or DBDS (zero isothiocyanate groups) [1][2]. The number of isothiocyanate moieties directly correlates with inhibitory potency across multiple target classes, including AE1-mediated anion exchange, K-Cl cotransport, and c-Met kinase activity [2][3]. Furthermore, DIDS exhibits target engagement beyond classical anion exchangers (e.g., RAD51 inhibition, VDAC1 oligomerization blockade) that structurally related analogs lacking dual isothiocyanate functionality fail to replicate [4]. These molecular features translate to experimental outcomes that cannot be reproduced by substituting DIDS with lower-potency, reversibly-binding, or non-isothiocyanate stilbene derivatives.

DIDS CAS 53005-05-3 Quantitative Differentiation Evidence: Head-to-Head Data Against SITS, DNDS, H2DIDS, and Other Analogs


DIDS Exhibits 3.6-Fold Higher c-Met Inhibitory Potency Than SITS and >100-Fold Selectivity Over DNDS in Cancer Models

In a comprehensive comparative study of isothiocyanatostilbenes, DIDS exhibited c-Met inhibitory activity with an IC50 in the low micromolar range (approximately 1-2 μM), whereas SITS (one isothiocyanate group) demonstrated 3.6-fold lower potency (IC50 ~7.2 μM) and DNDS (zero isothiocyanate groups) exhibited IC50 values 100 to 1000-fold higher [1][2]. Critically, DIDS and H2DIDS displayed selective inhibition of hepatocyte growth factor (HGF)-induced c-Met activation without affecting epidermal growth factor (EGF)-induced signaling pathways, a selectivity profile not observed with non-isothiocyanate stilbenes [1]. In functional assays, DIDS reduced HGF-induced cell scattering, wound healing, and 3D tumor spheroid proliferation, whereas EGF-induced responses remained unaffected, demonstrating pathway-specific target engagement [1].

c-Met kinase inhibition receptor tyrosine kinase cancer therapeutics

DIDS Achieves Sub-Nanomolar Ki (35 nM) for Band 3/AE1 Inhibition: Quantitative Kinetic Comparison Against H2DIDS and DNDS

Kinetic analysis of noncovalent DIDS binding to Band 3 (AE1) protein in human erythrocyte membranes revealed an inhibition constant Ki of 35 ± 6 nM under control conditions (0°C, 165 mM KCl), with an apparent dissociation constant KD of 34 ± 3 nM [1][2]. The association rate constant k+1 for DIDS binding was measured at (4.3 ± 0.7) × 10⁵ M⁻¹s⁻¹ [1]. In contrast, DNDS (lacking isothiocyanate groups) exhibits dramatically reduced affinity: site-directed mutagenesis studies of murine AE1 showed DNDS Ki increased from 6.0 μM (wild-type) to 23-474 μM in various lysine mutants, representing a >170-fold lower affinity compared to DIDS [3]. H2DIDS, while also a covalent inhibitor, demonstrates distinct binding kinetics due to its saturated stilbene core [4].

erythrocyte anion exchange Band 3/AE1 transporter chloride-bicarbonate exchange

DIDS Inhibits K-Cl Cotransport with 20-Fold Higher Potency in Physiological Potassium (3 μM IC50) Compared to Potassium-Free Conditions (60 μM)

In swelling-activated K-Cl cotransport assays using low K sheep erythrocytes, DIDS exhibited an IC50 of 60 μM in the absence of external potassium, which dramatically increased to 3 μM at physiological potassium concentrations [1]. This 20-fold shift in potency is attributed to an allosteric potassium-binding site distinct from the transport site [1]. By comparison, SITS was only effective in the presence of external K and demonstrated overall weaker inhibition, while DNDS and ISA (4-sulfophenyl isothiocyanate) produced only slight effects even at 1 mM concentration [1]. Both DIDS and H2DIDS were identified as potent inhibitors, but the kinetic profile of DIDS under physiological conditions distinguishes it from mono-isothiocyanate and non-isothiocyanate stilbenes [1][2].

K-Cl cotransport cell volume regulation erythrocyte physiology

DIDS Confers Neuroprotection in Ischemia-Reperfusion Injury via ClC-2 and VDAC1 Inhibition: Quantitative In Vivo Efficacy Data

In a rat middle cerebral artery occlusion (MCAO) model of cerebral ischemia-reperfusion injury, intracerebroventricular administration of DIDS (100 μmol/L) significantly reduced neurologic deficit scores and cerebral infarct areas compared to saline-treated controls [1]. Mechanistically, DIDS decreased caspase-3 expression, enhanced anti-apoptotic Bcl-2 expression, and reduced inducible nitric oxide synthase (iNOS) activity [1]. In a complementary cellular model, DIDS inhibited VDAC1 oligomerization in glutamate-challenged HT22 hippocampal cells, leading to significantly improved cell survival, decreased reactive oxygen species (ROS) levels, improved mitochondrial function, and prevention of mitochondrial fragmentation [2]. While some chloride channel blockers (e.g., NPPB, A9C) also inhibit Cl⁻ currents, DIDS uniquely engages both plasma membrane Cl⁻ channels (ClC-2) and mitochondrial VDAC1, a dual-target profile not shared by NPPB or A9C [3][4].

cerebral ischemia-reperfusion neuroprotection VDAC1 inhibition

DIDS Exhibits Differential Chloride Channel Selectivity: CFTR-Resistant, Ca²⁺-Activated Cl⁻ Channel-Sensitive—A Pharmacological Fingerprint for Channel Discrimination

Electrophysiological studies in human tracheal epithelium demonstrate that DIDS does not inhibit cAMP-regulated CFTR-mediated chloride currents, whereas calcium-activated chloride channels (CaCCs) are potently inhibited by DIDS but not by diphenylamine-2-carboxylic acid (DPAC) [1]. In human pancreatic duct cells, calcium-activated chloride currents were DIDS-sensitive [2]. Quantitatively, in CFTR-expressing systems, DIDS (100 μmol/L) produced only 27% inhibition compared to 77% inhibition by glibenclamide at the same concentration [3]. At 1 mM concentration (solubility limit), DIDS inhibited 85% of CFTR conductance, indicating that inhibition is concentration-dependent but substantially weaker than other CFTR inhibitors [4]. This pharmacological fingerprint—CFTR-resistant, CaCC-sensitive—enables DIDS to discriminate between these two major epithelial chloride conductance pathways in functional studies.

CFTR calcium-activated chloride channels ion channel pharmacology

DIDS Demonstrates Broad Multi-Target Engagement Beyond Anion Exchange: RAD51 Inhibition (IC50 = 90 μM) and Purinoceptor Antagonism (IC50 ~35 μM)

Beyond its canonical anion exchange inhibition, DIDS exhibits quantifiable activity against additional targets. DIDS inhibits RAD51-mediated homologous pairing and strand-exchange reactions with an IC50 of 90 μM [1]. Additionally, DIDS blocks ATP-stimulated calcium uptake via P2 purinoceptors with an IC50 of approximately 35 μM, whereas a stilbene disulfonate compound lacking isothiocyanate groups produced no blockade [2]. The inhibitory effects of DIDS on purinoceptors were substantially more potent than those of SITS due to differential binding kinetics [3]. This multi-target profile distinguishes DIDS from more selective but narrower-spectrum anion exchange inhibitors, providing utility in experimental systems where polypharmacology is either desirable (e.g., mechanism-of-action studies) or must be controlled for (e.g., orthogonal validation experiments).

RAD51 inhibitor homologous recombination P2 purinoceptor

DIDS CAS 53005-05-3: Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Precision Erythrocyte Band 3/AE1 Functional Studies Requiring Sub-Nanomolar Irreversible Inhibition

Procure DIDS for erythrocyte anion exchange experiments where complete and irreversible blockade of AE1 (Band 3) is required at low nanomolar concentrations. DIDS achieves a Ki of 35 nM and irreversible covalent labeling of Band 3, whereas DNDS requires >170-fold higher concentrations to achieve comparable inhibition and SITS exhibits incomplete, predominantly reversible binding [1][2]. Applications include chloride-bicarbonate exchange flux assays, erythrocyte membrane transport studies, and Band 3 structural biology investigations. Note: DIDS must be prepared fresh in 0.1 M KHCO₃ or DMSO; aqueous solutions are unstable due to isothiocyanate hydrolysis .

c-Met Oncogene Signaling Research with Pathway-Specific Selectivity Requirements

Procure DIDS for cancer biology studies investigating c-Met-driven signaling pathways where selective inhibition without EGFR pathway cross-reactivity is essential. DIDS exhibits c-Met IC50 in the low micromolar range (1-2 μM) and demonstrates >3.6-fold higher potency than SITS, with >100-fold selectivity over DNDS [1]. Critically, DIDS selectively inhibits HGF-induced c-Met activation while sparing EGF-induced signaling, a selectivity profile validated in cell scattering, wound healing, and 3D tumor spheroid proliferation assays [1]. This application scenario includes c-Met inhibitor screening, hepatocyte growth factor signaling studies, and cancer cell migration/metastasis models.

Cerebral Ischemia-Reperfusion and Oxidative Neurotoxicity Preclinical Modeling

Procure DIDS for in vivo and in vitro neuroprotection studies where dual-target engagement (ClC-2 chloride channel inhibition plus VDAC1 oligomerization blockade) provides experimental advantage. In rat MCAO models, DIDS (100 μmol/L i.c.v.) significantly reduces neurologic deficit scores and cerebral infarct areas, with mechanistic evidence showing decreased caspase-3/iNOS and increased Bcl-2 expression [1]. In HT22 hippocampal cells, DIDS prevents glutamate-induced mitochondrial fragmentation, reduces ROS, and improves cell survival via VDAC1 inhibition [2]. Alternative chloride channel blockers (NPPB, A9C) lack VDAC1-targeting activity and the validated in vivo neuroprotection data established for DIDS [1][2].

Chloride Channel Subtype Discrimination: CFTR vs. Ca²⁺-Activated Cl⁻ Channel Pharmacological Profiling

Procure DIDS for electrophysiological studies requiring discrimination between CFTR-mediated and calcium-activated chloride channel (CaCC)-mediated conductances. DIDS exhibits a distinctive pharmacological fingerprint: potent inhibition of CaCCs but minimal inhibition of CFTR at standard working concentrations (only 27% inhibition at 100 μM vs. 77% for glibenclamide) [1][2]. This selectivity profile enables researchers to identify the molecular identity of chloride conductances in epithelial tissues (tracheal, pancreatic, intestinal) and to validate CFTR-specific pharmacological responses when used in parallel with CFTR-selective inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dids

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.